molecular formula C11H11F3O B139008 3'-iso-Propyl-2,2,2-trifluoroacetophenone CAS No. 155628-02-7

3'-iso-Propyl-2,2,2-trifluoroacetophenone

Cat. No.: B139008
CAS No.: 155628-02-7
M. Wt: 216.2 g/mol
InChI Key: VQYXARBYTICRRJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3’-iso-Propyl-2,2,2-trifluoroacetophenone typically involves the reaction of 3’-iso-Propylacetophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. The reaction conditions usually include a temperature range of 0-5°C and a reaction time of 2-3 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3’-iso-Propyl-2,2,2-trifluoroacetophenone undergoes various types of chemical reactions, including:

Scientific Research Applications

3’-iso-Propyl-2,2,2-trifluoroacetophenone is utilized in various scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-iso-Propyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

3’-iso-Propyl-2,2,2-trifluoroacetophenone can be compared with other similar compounds, such as:

The uniqueness of 3’-iso-Propyl-2,2,2-trifluoroacetophenone lies in its combination of the iso-propyl and trifluoromethyl groups, which confer distinct properties and reactivity patterns, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-propan-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-7(2)8-4-3-5-9(6-8)10(15)11(12,13)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYXARBYTICRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374815
Record name 3'-iso-Propyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155628-02-7
Record name 2,2,2-Trifluoro-1-[3-(1-methylethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155628-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-iso-Propyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 155628-02-7
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